Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone or β-ketoester in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent. It has been evaluated for its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Studies: The compound has been used in studies related to its interaction with proteins and enzymes, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: This compound has a similar pyrazolo[1,5-a]pyrimidine core but differs in the substitution pattern, which can affect its chemical properties and biological activities.
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a different substitution pattern and has been studied for its neuroprotective properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(7-8-17-15(13)19)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3 |
InChI Key |
RQUYVYACAWZLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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